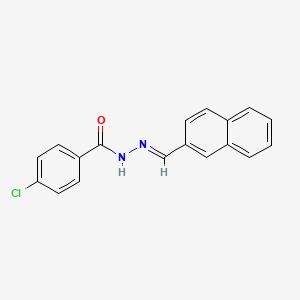

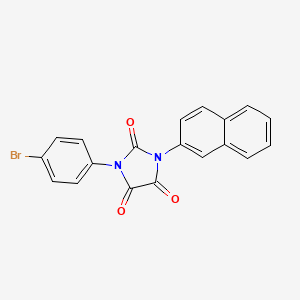

4-chloro-N'-(2-naphthylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Regioselective Cyclometallation : A study by Rao and Pal (2014) explored the reactions of platinum group metal ions with 4-R-Nʹ-(arylidene)benzohydrazides, including derivatives similar to 4-chloro-N'-(2-naphthylmethylene)benzohydrazide, in the presence of NaOAc·3H2O in methanol/toluene. This reaction resulted in the formation of complexes that were characterized using microanalysis, spectroscopic, and cyclic voltammetric measurements. The molecular structures of these complexes were confirmed with single crystal X-ray crystallography (Rao & Pal, 2014).

Substitution in Myeloperoxidase Stain : Elias (1980) discussed the substitution of 4-chloro-1-naphthol for benzidine-containing compounds in myeloperoxidase stains. This substitution is significant because benzidine compounds are considered carcinogenic. The study elaborated on the feasibility of using 4-chloro-1-naphthol in peripheral blood and bone-marrow films (Elias, 1980).

Protecting Group Removal in Organic Chemistry : A study by Lloyd et al. (2017) introduced a method for removing 2-naphthylmethyl (Nap) ether protecting groups on sensitive substrates using a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene. This method was applicable to highly sensitive substrates and produced products in good yields, demonstrating its utility in organic synthesis (Lloyd et al., 2017).

Synthesis and Anticancer Evaluation : Mansour et al. (2021) investigated the synthesis of N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide derivatives. They evaluated their cytotoxicity against human breast cancer cell lines, demonstrating potential against breast cancer cells (Mansour et al., 2021).

Palladium-Catalysed Reduction in Chemistry : Frija et al. (2005) studied the palladium-catalysed hydrogenolysis of heteroaromatic naphthyl ethers, exploring the structural effects on reactivity. This research contributes to the understanding of the structure-reactivity relationship in organic chemistry (Frija et al., 2005).

Covalent Organic Frameworks with Hydrazone Linkages : Uribe-Romo et al. (2011) developed two new covalent organic frameworks, COF-42 and COF-43, linked through hydrazone bonds. These materials showcased high crystallinity, chemical and thermal stability, and permanent porosity, expanding the scope of possibilities for porous materials (Uribe-Romo et al., 2011).

Mécanisme D'action

The mechanism of action of “4-chloro-N’-(2-naphthylmethylene)benzohydrazide” is not available in the search results. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of use .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O/c19-17-9-7-15(8-10-17)18(22)21-20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H,21,22)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQOCKXVVFUXSZ-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N'-[(E)-naphthalen-2-ylmethylidene]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)

![{4-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5566885.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)

![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)

![methyl 4-(5-methyl-6-{[(2-methylphenyl)amino]carbonyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B5566934.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5566941.png)